molecular formula C22H17N3O2 B2883114 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide CAS No. 1226459-09-1

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide

Cat. No. B2883114
CAS RN: 1226459-09-1
M. Wt: 355.397
InChI Key: SNPPMXIGUBFCLH-UHFFFAOYSA-N
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Description

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide, also known as MPN, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MPN is a potent and selective inhibitor of the protein tyrosine kinase, c-Met, which is a receptor for the hepatocyte growth factor (HGF). The c-Met/HGF signaling pathway plays a crucial role in the regulation of cell proliferation, survival, migration, and invasion, making it an attractive target for cancer therapy.

Scientific Research Applications

Neuroprotective and Anti-inflammatory Applications

A study by Joyce et al. (2003) investigated a novel naphtoxazine derivative, closely related to "N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide," for its neuroprotective effects against neurotoxic compounds in vitro and its potential as an antiparkinson agent in vivo. This research underscores the therapeutic potential of naphthamide derivatives in neurodegenerative disease treatment and management Joyce et al., 2003.

Heterocyclic Synthesis

Hussein et al. (2009) focused on the utilization of N-1-Naphthyl-3-oxobutanamide, a compound structurally similar to "N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide," in heterocyclic synthesis. This research contributed to the synthesis of various heterocyclic compounds, demonstrating the versatility of naphthamide derivatives in organic chemistry and their potential applications in developing new pharmacological agents Hussein et al., 2009.

Water Oxidation Catalysts

A study by Zong and Thummel (2005) explored the use of Ru complexes involving naphthyridine derivatives for water oxidation. This research highlights the potential application of naphthamide and its derivatives in catalyzing water oxidation reactions, a critical process in artificial photosynthesis and renewable energy production Zong and Thummel, 2005.

Antitumor Agents

Tomita et al. (2002) delved into the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, derivatives of naphthamide, as antitumor agents. Their research aimed at discovering new antitumor compounds, showcasing the potential of naphthamide derivatives in cancer treatment Tomita et al., 2002.

properties

IUPAC Name

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-12-13-21(25-24-15)27-18-9-5-8-17(14-18)23-22(26)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPMXIGUBFCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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